molecular formula C16H14N2O2S B2462078 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 357618-26-9

2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2462078
M. Wt: 298.36
InChI Key: YEBWEMIJOWUBEM-UHFFFAOYSA-N
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Description

The compound “2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of the pyrido[2,3-d]pyrimidin-4(1H)-one family . These compounds have been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it belongs to the pyrido[2,3-d]pyrimidin-4(1H)-one family . Further structural analysis would require more specific information or advanced computational methods.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The synthesis of similar compounds involves the reaction of 2-amino-nicotinonitriles with carbonyls .

Scientific Research Applications

1. Antihyperlipaemic Activity

A series of compounds, including 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, were synthesized and evaluated for their antihyperlipaemic activity. Notably, some derivatives like 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one exhibited significant activity, comparable to known antihyperlipaemic drugs such as clofibrate and riboflavin tetrabutyrate. These findings suggest potential applications of these compounds in managing elevated lipid levels in the blood (Shishoo et al., 1990).

2. Anticonflict and Memory Improvement

A study exploring bioisosteres of beta-carbolines and 1,2,3,4-tetrahydro-beta-carbolines, where the indole nitrogen is replaced by sulfur, demonstrated notable pharmacological activities. These activities include potent anticonflict effects and memory improvement, evident in the water lick conflict test in rats and a passive avoidance test in mice. This highlights the potential therapeutic applications of these compounds in anxiety and memory-related disorders (Kawakubo et al., 1990).

3. Anti-Inflammatory Activities

Certain thiazolo[3,2-a]pyrimidine derivatives, structurally related to 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, were synthesized and tested for anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, indicating potential for development into anti-inflammatory agents (Tozkoparan et al., 1999).

4. Analgesic and Anti-Pyretic Activities

A novel series of pyrimidine derivatives of the coumarin moiety demonstrated significant in-vivo analgesic and anti-pyretic activities. Additionally, some compounds exhibited DNA cleavage activity, indicating a multifaceted pharmacological profile with potential therapeutic applications (Keri et al., 2010).

Future Directions

The future directions for this compound could involve further optimization of its synthesis process, exploration of its potential antimicrobial activities, and investigation of its other biological properties .

properties

IUPAC Name

2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-10-5-3-4-9(8-10)14-17-15(20)13-11-6-1-2-7-12(11)21-16(13)18-14/h3-5,8,19H,1-2,6-7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWEMIJOWUBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS RN

357618-26-9
Record name 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
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